1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that features a bromine atom attached to a pyrrolo[1,2-c]imidazole core
Vorbereitungsmethoden
The synthesis of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the reaction of easily accessible amino carbonyl compounds. One common method is the Marckwald reaction, which is a two-step process that yields high product efficiency and is suitable for large-scale production . The compound can be further functionalized through reactions with various electrophilic reagents, leading to previously unknown derivatives .
Analyse Chemischer Reaktionen
1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: Intramolecular cyclization can occur, leading to the formation of various cyclic derivatives.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole can be compared with other similar compounds, such as:
2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole: This compound has a similar structure but differs in the position of the bromine atom.
3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole: This compound features a methyl group in addition to the bromine atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and potential for functionalization.
Eigenschaften
Molekularformel |
C6H7BrN2 |
---|---|
Molekulargewicht |
187.04 g/mol |
IUPAC-Name |
1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
InChI |
InChI=1S/C6H7BrN2/c7-6-5-2-1-3-9(5)4-8-6/h4H,1-3H2 |
InChI-Schlüssel |
LHRKDYXFEOPCIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(N=CN2C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.